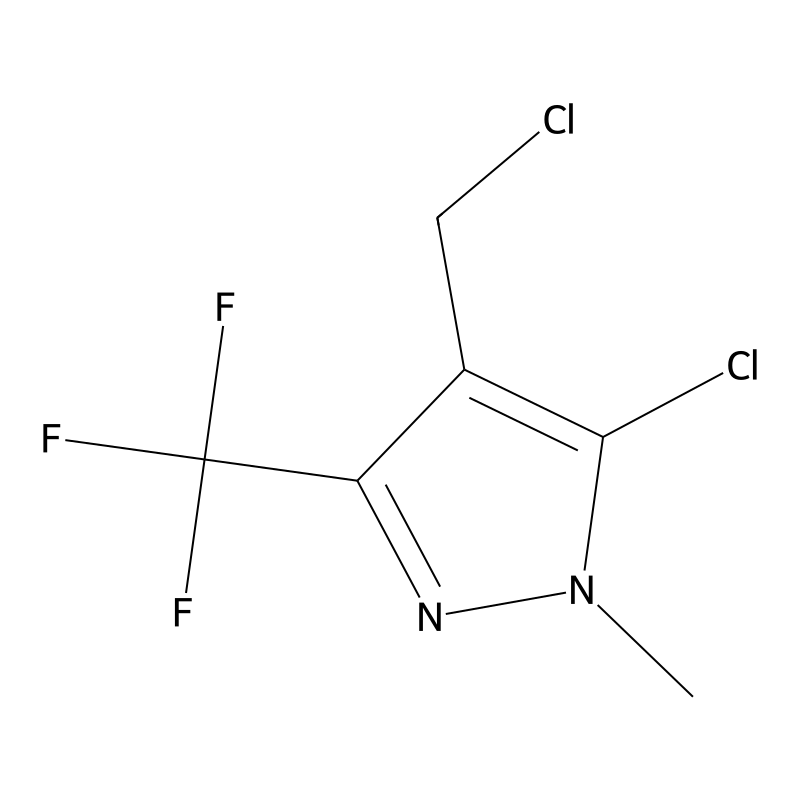5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Agrochemical and Pharmaceutical Industries
Field: Chemistry
Application: Trifluoromethylpyridines, which are structurally similar to the compound , are used in the agrochemical and pharmaceutical industries.
Methods: The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests.
Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Antibacterial Evaluation
Field: Medicinal Chemistry
Application: Pyrazole/1,2,4-oxadiazole conjugate ester derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their in vitro antibacterial activity.
Methods: A series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized.
Synthesis of Disubstituted Pyrimidines
Field: Organic Chemistry
Application: 3-(Trifluoromethyl)pyrazoles, which are structurally similar to the compound , are used as a heterocyclic building block.
Results: This method is used in copper-catalyzed pyrazole N-arylation.
Preparation of Pyroxasulfone
Field: Agrochemical Industry
Application: Pyroxasulfone is a herbicide that belongs to the isoxazoline class.
Methods: An improved process for the preparation of Pyroxasulfone has been disclosed.
Results: Pyroxasulfone or its salt is used in the protection of crops.
Synthesis of Trifluoromethylpyridines
Field: Agrochemical and Pharmaceutical Industries
Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests.
Synthesis of Sodium Hydridotris
Application: 3-(Trifluoromethyl)pyrazole, which is structurally similar to the compound , is used in the synthesis of sodium hydridotris.
5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C₆H₅Cl₂F₃N₂, and it has a molecular weight of 233.02 g/mol. The structure includes multiple electron-withdrawing groups, specifically chlorine and trifluoromethyl substituents, which significantly influence its chemical reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals .
- Substitution Reactions: The chloro and chloromethyl groups can be replaced by other nucleophiles through nucleophilic substitution reactions.
- Oxidation and Reduction: Under specific conditions, the compound can undergo oxidation or reduction, leading to different derivatives.
- Coupling Reactions: It can engage in coupling reactions to create more complex molecules.
Common reagents for these reactions include sodium azide or potassium cyanide for substitution, potassium permanganate or hydrogen peroxide for oxidation, and lithium aluminum hydride or sodium borohydride for reduction .
The biological activity of 5-chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole is an area of ongoing research. Compounds in the pyrazole class have been studied for their potential as anti-inflammatory agents, analgesics, and antimicrobial agents. The presence of the trifluoromethyl group may enhance biological activity by increasing lipophilicity and altering pharmacokinetic properties. Some derivatives have shown significant antibacterial activity comparable to established drugs like Streptomycin .
The synthesis of 5-chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole typically involves:
- Chlorination: The starting material, 1-methyl-3-trifluoromethyl-1H-pyrazole, is treated with chlorinating agents such as thionyl chloride or phosphorus pentachloride.
- Reaction Conditions: This reaction is usually conducted in inert solvents like dichloromethane or chloroform at low temperatures to minimize side reactions.
- Purification: Following synthesis, purification methods like recrystallization or chromatography are employed to isolate the desired product in high purity .
5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole has various applications:
- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals with potential anti-inflammatory and analgesic properties.
- Agrochemicals: The compound's derivatives are explored for use as pesticides and herbicides due to their efficacy in protecting crops from pests .
Studies on the interactions of 5-chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole with biological targets indicate that the compound may interact with specific enzymes or receptors, influencing various biochemical pathways. The unique substitution pattern enhances its binding affinity to target molecules, which can lead to inhibition or activation of biological processes .
Several compounds share structural similarities with 5-chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-Chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | Contains a phenyl group | Exhibits different biological activities due to phenyl substitution |
| 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole | Contains thiadiazole instead of pyrazole | Different reactivity patterns due to sulfur presence |
| 5-Chloro-1-methyl-4-nitroimidazole | Nitro group instead of trifluoromethyl | Known for its antibacterial properties |
| 5-Chloro-(trifluoromethyl)-1H-pyrazole | Lacks chloromethyl group | Focused more on antifungal activities |
The uniqueness of 5-chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole lies in its specific substitution pattern with both chloro and chloromethyl groups along with the trifluoromethyl moiety, which imparts distinct reactivity and potential applications compared to other similar compounds .








